Potassium benzofuran-2-yltrifluoroborate
CAS No.: 929626-27-7
Cat. No.: VC3817473
Molecular Formula: C8H5BF3KO
Molecular Weight: 224.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929626-27-7 |
|---|---|
| Molecular Formula | C8H5BF3KO |
| Molecular Weight | 224.03 g/mol |
| IUPAC Name | potassium;1-benzofuran-2-yl(trifluoro)boranuide |
| Standard InChI | InChI=1S/C8H5BF3O.K/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8;/h1-5H;/q-1;+1 |
| Standard InChI Key | UHZFYHWZTXEABO-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC2=CC=CC=C2O1)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC2=CC=CC=C2O1)(F)(F)F.[K+] |
Introduction
Chemical and Physical Properties
Potassium benzofuran-2-yltrifluoroborate is characterized by its robust trifluoroborate group attached to a benzofuran scaffold. The compound exhibits notable stability under ambient conditions, a property attributed to the trifluoroborate anion’s resistance to hydrolysis and oxidation . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 224.03 g/mol | |
| Solubility | Soluble in polar solvents (e.g., ethanol, acetone) | |
| Storage Conditions | 2–8°C (sealed, dry) | |
| Melting Point | 310–353°C |
The compound’s stability allows for long-term storage without significant degradation, making it preferable to boronic acids in air- and moisture-sensitive reactions . Its solubility profile facilitates use in diverse solvent systems, including aqueous-organic biphasic conditions .
Synthesis and Preparation
Traditional Synthesis Routes
The synthesis typically involves the reaction of benzofuran derivatives with boron trifluoride etherate () in the presence of potassium fluoride. This method yields the trifluoroborate salt through a nucleophilic substitution mechanism, often achieving high purity (>95%) . For example, benzofuran-2-ylboronic acid intermediates are treated with to form the potassium trifluoroborate salt, as demonstrated in large-scale preparations .
Nickel-Catalyzed Borylation
Recent advances utilize nickel catalysts to synthesize potassium benzofuran-2-yltrifluoroborate from aryl halides or pseudo-halides. Tetrahydroxydiboron () serves as the boron source, with nickel chloride and phosphine ligands (e.g., ) enabling efficient coupling under mild conditions (e.g., 80°C in ethanol) . This method is cost-effective and compatible with functional groups such as methoxy and thiophene, expanding substrate scope .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound is widely employed in Suzuki-Miyaura reactions to construct biaryl and heterobiaryl systems. Its stability minimizes side reactions, enabling couplings with aryl halides at room temperature. For instance, reactions with 4-bromoanisole in ethanol yield biaryl products with >90% efficiency .
Oxidation to Phenols and Ketones
Treatment with Oxone® () in acetone-water mixtures oxidizes the trifluoroborate group to a phenol or ketone. In one study, potassium benzofuran-2-yltrifluoroborate was converted to benzofuran-2(3H)-one in 97% yield within 5 minutes . This rapid oxidation is valuable for late-stage functionalization in drug synthesis .
Access to Boron Derivatives
The compound serves as a precursor to boronic acids and esters. Acidic workup followed by diol addition generates stable boronate esters, which are pivotal in materials science and medicinal chemistry .
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